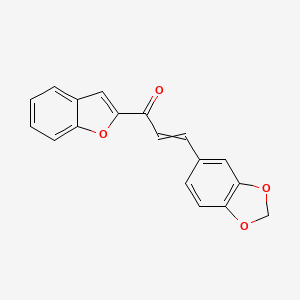![molecular formula C14H18ClNO B14610752 N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride CAS No. 57696-82-9](/img/structure/B14610752.png)
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride typically involves the condensation of furan-2-carbaldehyde with an appropriate amine, followed by further functionalization steps. One common method includes the reaction of furan-2-carbaldehyde with 3-methylaniline in the presence of a suitable catalyst to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis. Additionally, purification steps like crystallization or chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, dihydrofuran derivatives, and furanones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride involves its interaction with specific molecular targets in biological systems. The furan ring can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Furyl)propionic acid
- 2-Furanpropanoic acid
- 2-Furanpropionic acid
Uniqueness
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride stands out due to its unique combination of a furan ring and aniline moiety, which imparts distinct chemical and biological properties. Compared to other furan derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications .
Eigenschaften
CAS-Nummer |
57696-82-9 |
|---|---|
Molekularformel |
C14H18ClNO |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-12-5-2-6-13(11-12)15-9-3-7-14-8-4-10-16-14;/h2,4-6,8,10-11,15H,3,7,9H2,1H3;1H |
InChI-Schlüssel |
YNNGGTREJZHTRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NCCCC2=CC=CO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


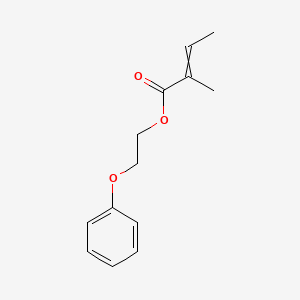
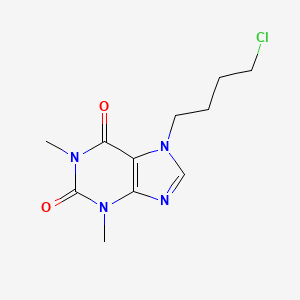
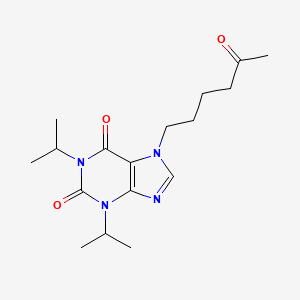
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)
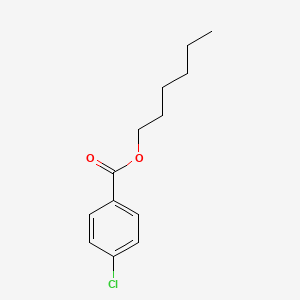


![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)

